molecular formula C19H23N5O3 B2456382 3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 847407-94-7

3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2456382
CAS No.: 847407-94-7
M. Wt: 369.425
InChI Key: FOXPAQDQMPIXJJ-UHFFFAOYSA-N
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Description

3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione is a complex organic compound with the molecular formula C21H28N6O3. This compound is part of the purine family, which is known for its significant role in various biological processes. The structure of this compound includes a purine core substituted with a 3-methylphenyl group, a morpholin-4-ylmethyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a 3-methylbenzyl halide under basic conditions, followed by the introduction of the morpholin-4-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with other functional groups, using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in cocoa and chocolate, with mild stimulant properties.

    Theophylline: A purine derivative used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Uniqueness

3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl and morpholin-4-ylmethyl groups differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-4-3-5-14(10-13)11-24-15(12-23-6-8-27-9-7-23)20-17-16(24)18(25)21-19(26)22(17)2/h3-5,10H,6-9,11-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXPAQDQMPIXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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